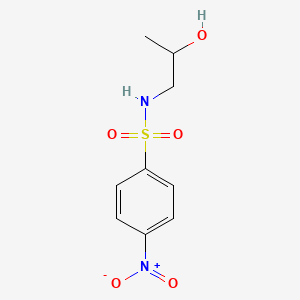
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide, also known as HPNS, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is not fully understood. However, it is believed that N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This inhibition leads to an increase in the concentration of carbon dioxide in the body, which has been shown to cause hyperexcitability in the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide are varied and complex. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been shown to cause changes in blood pressure, heart rate, and respiratory rate. It can also induce seizures and hyperexcitability in the central nervous system. Additionally, N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide in lab experiments is its ability to induce hyperexcitability in the nervous system, which can be useful for studying the effects of hyperexcitability on neuronal function. Additionally, N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, there are also limitations to using N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide in lab experiments. For example, the exact mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new drugs that target carbonic anhydrase, the enzyme that N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide inhibits. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide and its effects on the nervous system and other physiological systems. Finally, there is a need for more research on the potential therapeutic uses of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide, particularly in the treatment of neurological and cardiovascular disorders.
In conclusion, N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its ability to induce hyperexcitability in the nervous system and cause changes in various physiological systems. While the exact mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is not fully understood, it is believed to act by inhibiting the activity of carbonic anhydrase. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has many potential applications in future research, including the development of new drugs and the study of neurological and cardiovascular disorders.
Synthesemethoden
The synthesis of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-hydroxypropylamine. This reaction results in the formation of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide as a white crystalline powder. The purity of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide can be determined by using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been widely used in scientific research for various purposes. One of the main applications of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is in the study of the nervous system. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been shown to induce hyperexcitability and seizures in the central nervous system, making it a useful tool for studying the effects of hyperexcitability on neuronal function. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has also been used in studies of the cardiovascular system, as it can cause changes in blood pressure and heart rate.
Eigenschaften
IUPAC Name |
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-7(12)6-10-17(15,16)9-4-2-8(3-5-9)11(13)14/h2-5,7,10,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHUHCNGEHTIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5154451.png)

![2-(3-methylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5154464.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)
![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)
![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)

![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)
![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)